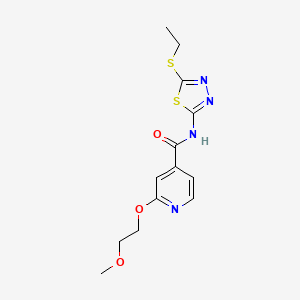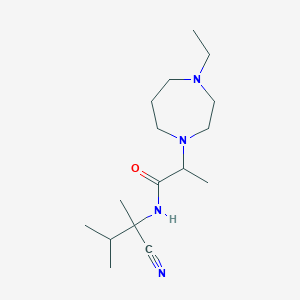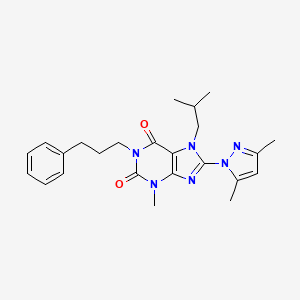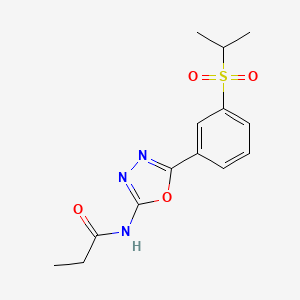
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic compound belonging to the class of organic compounds known as thiadiazoles. This compound is characterized by its unique structural components, including the 1,3,4-thiadiazole ring, which contains both sulfur and nitrogen atoms, and the isonicotinamide moiety, which imparts additional functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic synthesis. Here’s a simplified route:
Formation of the Thiadiazole Ring: : This can be achieved via the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Substitution with Ethyl Group: : The thiadiazole ring can then undergo alkylation with ethyl iodide to introduce the ethylthio group.
Coupling with Isonicotinamide: : The resulting compound is then reacted with 2-(2-methoxyethoxy)isonicotinamide under suitable conditions to yield the final product.
Industrial production methods often involve optimization of these reactions to improve yield and purity, utilizing techniques like reflux, distillation, and chromatographic purification.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The ethylthio group can undergo oxidation, resulting in the formation of sulfoxides or sulfones.
Reduction: : The nitro group (if present as an impurity) can be reduced to an amine.
Substitution: : The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: : Conditions typically involve strong bases or nucleophiles.
Major Products
The major products formed depend on the reaction conditions and reagents used. For instance, oxidation would lead to sulfoxides or sulfones, while reduction might yield amines.
Applications De Recherche Scientifique
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide has diverse applications across several fields:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Serves as a precursor for various derivatives with potential catalytic properties.
Biology
Explored for its potential antimicrobial properties, especially against certain bacterial strains.
Studied for its enzyme inhibitory activity, which can be leveraged in biochemical assays.
Medicine
Investigated for its pharmacological potential in treating specific diseases, including its role as a lead compound in drug discovery.
Potential use in developing novel therapeutic agents.
Industry
Utilized in material science for the synthesis of polymers and other advanced materials.
Employed in the development of new agrichemicals.
Mécanisme D'action
The compound's mechanism of action can vary depending on its application. In a biological context, it often involves:
Molecular Targets: : Binding to specific enzymes or receptors, thereby inhibiting their function.
Pathways Involved: : Alteration of biochemical pathways, which can lead to the desired therapeutic effect or biological response.
Comparaison Avec Des Composés Similaires
Compared to other thiadiazole derivatives, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide stands out due to:
Unique Structural Features: : The presence of both the ethylthio and methoxyethoxy groups.
Enhanced Activity: : Superior biological activity in certain assays compared to simpler analogs.
Similar Compounds
1,3,4-thiadiazole derivatives with varying alkyl or aryl substitutions.
Compounds like N-(5-methylthio-1,3,4-thiadiazol-2-yl)-isonicotinamide.
This should give a comprehensive overview of this compound and its multifaceted roles. Curious about anything specific within this context?
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-3-21-13-17-16-12(22-13)15-11(18)9-4-5-14-10(8-9)20-7-6-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLXWRDZAJHYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2893925.png)
![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)

![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)


![2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE](/img/structure/B2893935.png)
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B2893936.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)

